Product packaging for Stearoylglycerone phosphate(Cat. No.:)

Stearoylglycerone phosphate

Cat. No.: B1221237
M. Wt: 436.5 g/mol
InChI Key: GTPATKZCXDKGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definitional Context and Nomenclature of Stearoylglycerone Phosphate (B84403)

Stearoylglycerone phosphate is an acylglycerone phosphate, a type of lipid molecule that is a derivative of dihydroxyacetone phosphate (DHAP). ebi.ac.uk It is characterized by a stearoyl group (an 18-carbon saturated fatty acyl chain) attached to the glycerol (B35011) backbone. nih.govfoodb.ca

The nomenclature for this compound can vary, with several synonyms used in scientific literature. These include 1-stearoylglycerone 3-phosphate and 2-oxo-3-(phosphonooxy)propyl octadecanoate. ebi.ac.ukfoodb.ca The systematic IUPAC name is (2-oxo-3-phosphonooxypropyl) octadecanoate. uni.lu It belongs to the class of organic compounds known as O-acylglycerone-phosphates, which are glycerone-3-phosphates with an acyl substituent at the 1-position. foodb.ca

Below is a table summarizing the key identifiers for this compound:

Identifier TypeValue
IUPAC Name (2-oxo-3-phosphonooxypropyl) octadecanoate uni.lu
Chemical Formula C21H41O7P ebi.ac.uknih.govuni.lu
Synonyms 1-Stearoylglycerone 3-phosphate, this compound, 1-Octadecanoyl dhap ebi.ac.ukfoodb.ca
Class O-acylglycerone-phosphate foodb.ca

Positioning of this compound within Glycerolipid and Phospholipid Biosynthetic Pathways

This compound is a key intermediate in the synthesis of glycerolipids and phospholipids (B1166683), two major classes of lipids essential for cell structure and function. uniprot.orgnih.gov The formation of this compound is an early and critical step in these biosynthetic pathways.

The synthesis of this compound begins with dihydroxyacetone phosphate (DHAP), a product of glycolysis. The enzyme dihydroxyacetone phosphate acyltransferase (DHAPAT) catalyzes the transfer of a fatty acyl-CoA, in this case, stearoyl-CoA, to DHAP, forming 1-acyldihydroxyacetone phosphate (in this specific case, this compound). uniprot.orgamc.nlebi.ac.uk This reaction is a crucial entry point for DHAP into lipid synthesis. researchgate.net

From here, acylglycerone phosphate reductase acts on this compound, reducing the keto group to a hydroxyl group to form 1-stearoyl-sn-glycerol (B134734) 3-phosphate (a lysophosphatidic acid). wikipedia.org This molecule then serves as a precursor for the synthesis of various glycerolipids and phospholipids. nih.govaocs.org

Glycerol-3-phosphate pathway : The primary route for the synthesis of phosphatidic acid, the precursor for many glycerolipids. researchgate.netaocs.org

DHAP pathway : An alternative route where DHAP is acylated to form acyl-DHAP (like this compound), which is then reduced to lysophosphatidic acid. researchgate.net

The resulting lysophosphatidic acid is further acylated by acylglycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid. researchgate.netnih.gov Phosphatidic acid is a central branch point, leading to the synthesis of triacylglycerols (storage lipids) or various classes of phospholipids such as phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylinositol, which are fundamental components of cellular membranes. aocs.orgnih.gov

Significance of Acylglycerone Phosphates in Cellular Biochemistry

Acylglycerone phosphates, the class of molecules to which this compound belongs, hold considerable importance in cellular biochemistry. Their primary significance lies in their role as essential intermediates in the biosynthesis of ether lipids and glycerophospholipids. ebi.ac.ukwikipedia.org

The enzyme dihydroxyacetonephosphate acyltransferase (DHAPAT), which synthesizes acylglycerone phosphates, is the first and rate-limiting enzyme in the biosynthesis of plasmalogens, a type of ether phospholipid. uniprot.orgamc.nlebi.ac.uk Plasmalogens are crucial components of cell membranes, particularly in nervous tissue and the heart, and are involved in protecting cells against oxidative stress and in signaling processes. uniprot.org

Furthermore, the pathway involving acylglycerone phosphates provides an alternative route to the synthesis of phosphatidic acid, a key precursor for all glycerolipids. researchgate.net This highlights the metabolic flexibility of cells in producing the necessary building blocks for complex lipids. The enzymes involved in the metabolism of acylglycerone phosphates, such as DHAPAT and acylglycerone-phosphate reductase, are integral to maintaining the proper balance and composition of lipids within the cell. wikipedia.orgnih.gov

The table below outlines the key enzymes and pathways involving acylglycerone phosphates:

Enzyme/PathwayRoleSignificance
Dihydroxyacetone phosphate acyltransferase (DHAPAT) Catalyzes the formation of acylglycerone phosphates from DHAP and acyl-CoA. uniprot.orgamc.nlThe initial and rate-limiting step in plasmalogen biosynthesis. amc.nlebi.ac.uk
Acylglycerone-phosphate reductase Reduces acylglycerone phosphates to 1-acyl-sn-glycerol 3-phosphates (lysophosphatidic acids). wikipedia.orgConnects the DHAP pathway to the main glycerolipid synthesis pathway.
Glycerophospholipid Metabolism A series of reactions that produce various phospholipids from phosphatidic acid. wikipedia.orgEssential for the formation of cellular membranes and signaling molecules. wikipedia.orgebi.ac.uk
Ether Lipid Metabolism A pathway leading to the synthesis of ether-linked lipids, including plasmalogens. wikipedia.orgCrucial for the function of various tissues and protection against oxidative damage. uniprot.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41O7P B1221237 Stearoylglycerone phosphate

Properties

Molecular Formula

C21H41O7P

Molecular Weight

436.5 g/mol

IUPAC Name

(2-oxo-3-phosphonooxypropyl) octadecanoate

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h2-19H2,1H3,(H2,24,25,26)

InChI Key

GTPATKZCXDKGQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Stearoylglycerone Phosphate

Origins and Precursors of Stearoylglycerone Phosphate (B84403)

The journey of stearoylglycerone phosphate begins with precursors rooted in central carbohydrate metabolism, highlighting the close relationship between glucose and lipid biosynthesis.

Formation from Dihydroxyacetone Phosphate (DHAP)

The primary precursor for the synthesis of this compound is dihydroxyacetone phosphate (DHAP). mdpi.complos.org DHAP is a three-carbon sugar phosphate that holds a pivotal position in the glycolytic pathway, arising from the cleavage of fructose-1,6-bisphosphate. fiveable.me The formation of this compound from DHAP is a critical step that diverts a glycolytic intermediate towards the synthesis of glycerolipids. reactome.org This reaction is the initial, committed step in the biosynthesis of ether phospholipids (B1166683). plos.orgontosight.ai

The synthesis of 1-acylglycerone 3-phosphates, including this compound, occurs through the acylation of DHAP. hmdb.ca This reaction links the metabolism of glycerolipids and ether lipids. reactome.org

Interconversion with Glycerol-3-Phosphate (G3P) and its Role in Metabolic Flux

DHAP exists in a dynamic equilibrium with glycerol-3-phosphate (G3P), another crucial precursor for lipid synthesis. fiveable.me This interconversion is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.org The reversible nature of this reaction allows for a regulated flux of metabolites between carbohydrate and lipid biosynthetic pathways. fiveable.me

Enzymatic Synthesis of this compound

The synthesis of this compound is an enzymatically driven process characterized by specific acylation reactions and stereochemical precision.

Acylation Reactions Involving Dihydroxyacetone Phosphate Acyltransferases (DHAPATs)

The central enzyme responsible for the synthesis of this compound is Dihydroxyacetone Phosphate Acyltransferase (DHAPAT), also known as glyceronephosphate O-acyltransferase (GNPAT). mdpi.comuniprot.org This enzyme catalyzes the transfer of a fatty acyl group from an acyl-CoA molecule, such as stearoyl-CoA, to the sn-1 position of DHAP, forming 1-acyl-DHAP (this compound). aocs.orgmdpi.com

This acylation reaction is the first and obligatory step in the biosynthesis of ether-linked phospholipids and occurs exclusively within the peroxisomes. plos.orgmdpi.com DHAPAT is a membrane-associated protein located on the luminal side of the peroxisomal membrane. plos.org In some organisms, like Trypanosoma brucei, DHAPAT has shown a preference for palmitoyl-CoA as the acyl-CoA donor, though it can utilize other fatty acyl-CoAs. semanticscholar.org

Table 1: Key Enzymes and Reactions in this compound Biosynthesis

EnzymeReaction CatalyzedSubstratesProductsCellular Location
Glycerol-3-Phosphate Dehydrogenase (GPDH)Reversible conversion of DHAP to G3PDHAP, NADH + H+Glycerol-3-Phosphate, NAD+Cytosol, Mitochondria
Dihydroxyacetone Phosphate Acyltransferase (DHAPAT/GNPAT)Acylation of DHAPDHAP, Stearoyl-CoAThis compound, CoA-SHPeroxisomes

Stereospecificity of Acyltransferases in this compound Formation

The enzymatic reactions involved in lipid biosynthesis are characterized by a high degree of stereospecificity. Research into the biosynthesis of the alkyl ether bond, a downstream product of the DHAP pathway, has shed light on the stereochemical course of reactions involving DHAP. Studies using stereospecifically labeled DHAP have demonstrated that the formation of the ether bond involves a stereospecific exchange of the pro-R hydrogen at the C-1 position of DHAP with a proton from water. nih.gov The hydrogen that is retained at the C-1 position, which was pro-S in the initial substrate, remains in the pro-S configuration in the resulting alkyl ether product. nih.gov This highlights the precise stereochemical control exerted by the enzymes in this pathway.

Downstream Metabolic Fates and Integration

Following its synthesis, this compound stands at a metabolic crossroads, with its fate determining the type of glycerolipid that will be produced.

The primary downstream pathways for 1-acyl-DHAP, such as this compound, are:

Reduction to Lysophosphatidic Acid: 1-acyl-DHAP can be reduced by the enzyme 1-acylglycerone-phosphate reductase (also known as acyl/alkyl DHAP reductase) to form 1-acyl-sn-glycerol-3-phosphate, which is a lysophosphatidic acid (LPA). researchgate.netontosight.ai This reaction utilizes NADPH as a cofactor. ontosight.ai This LPA can then be further acylated at the sn-2 position to form phosphatidic acid, a central intermediate in the synthesis of various phospholipids and triacylglycerols. researchgate.netaocs.org

Precursor for Ether Lipid Biosynthesis: Alternatively, the acyl group of 1-acyl-DHAP can be exchanged for a long-chain fatty alcohol in a reaction catalyzed by alkyl-dihydroxyacetonephosphate synthase (ADPS). mdpi.complos.org This step forms 1-O-alkyl-dihydroxyacetone phosphate, the first committed precursor in the biosynthesis of ether lipids, including plasmalogens. mdpi.complos.orgwordpress.com

This bifurcation in the metabolic pathway of this compound underscores its critical role in determining the balance between the synthesis of ester-linked and ether-linked glycerolipids, both of which are essential components of cellular membranes and signaling molecules. ontosight.aiwordpress.com

Table 2: Downstream Metabolic Fates of this compound

Metabolic PathwayKey EnzymeProductUltimate Cellular Role
Glycerophospholipid Synthesis1-acylglycerone-phosphate reductase1-stearoyl-sn-glycerol-3-phosphate (LPA)Precursor for phosphatidic acid, phospholipids, and triacylglycerols
Ether Lipid BiosynthesisAlkyl-dihydroxyacetonephosphate synthase (ADPS)1-O-alkyl-dihydroxyacetone phosphatePrecursor for plasmalogens and other ether-linked lipids

Role in the Kennedy Pathway for Phospholipid Synthesis

The Kennedy pathway is the primary route for the de novo synthesis of the most abundant phospholipids in eukaryotic cell membranes, phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov The canonical pathway utilizes diacylglycerol (DAG) as a key intermediate. nih.govaocs.org While not a direct component of the central Kennedy pathway, this compound plays a crucial role as a precursor for the synthesis of phosphatidic acid, which is then channeled into the Kennedy pathway.

The biosynthesis of this compound begins with the acylation of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, with a stearoyl-CoA molecule. This reaction is catalyzed by dihydroxyacetone phosphate acyltransferase (DHAPAT), located in the peroxisomes and endoplasmic reticulum. quizlet.comnih.gov The resulting this compound can then be reduced by an NADPH-dependent reductase to form 1-stearoyl-sn-glycerol-3-phosphate, a lysophosphatidic acid. quizlet.com

This lysophosphatidic acid is subsequently acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to yield phosphatidic acid (PA). aocs.orgnih.gov Phosphatidic acid is a pivotal branch point in lipid synthesis. It can be dephosphorylated by phosphatidic acid phosphatase to produce diacylglycerol (DAG). aocs.orgnih.gov This DAG then serves as the direct substrate for the final steps of the Kennedy pathway, where it is condensed with CDP-choline or CDP-ethanolamine to form PC or PE, respectively. nih.govmdpi.com

Therefore, the synthesis of this compound represents a key initial step in a pathway that feeds into the Kennedy pathway, providing the necessary backbone for the synthesis of major membrane phospholipids. Research in Leishmania donovani has highlighted the importance of this molecule, as levels of this compound were found to be significantly altered in miltefosine-resistant strains, suggesting its critical role in the lipid metabolism of these organisms. researchgate.netdcu.ie

Table 1: Key Enzymes in the Initial Stages of Phospholipid Synthesis via the Acyl-DHAP Pathway

EnzymeLocationReaction Catalyzed
Dihydroxyacetone phosphate acyltransferase (DHAPAT)Peroxisomes, Endoplasmic ReticulumDihydroxyacetone phosphate + Acyl-CoA → Acyl-dihydroxyacetone phosphate + CoA
Acyl/alkyl-dihydroxyacetone phosphate reductasePeroxisomes, Endoplasmic ReticulumAcyl-dihydroxyacetone phosphate + NADPH → 1-Acyl-sn-glycerol-3-phosphate + NADP+
1-Acylglycerol-3-phosphate acyltransferase (AGPAT)Endoplasmic Reticulum1-Acyl-sn-glycerol-3-phosphate + Acyl-CoA → Phosphatidic acid + CoA
Phosphatidic acid phosphatase (PAP)Endoplasmic Reticulum, CytosolPhosphatidic acid → Diacylglycerol + Pi

Linkages to Ether Lipid Biosynthesis through Alkylglycerone Phosphate Synthase (AGPS) Substrate Utilization

This compound is a direct and essential substrate for the biosynthesis of ether lipids, a class of phospholipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone. nih.govwikipedia.org This pathway is initiated in the peroxisomes. nih.govnih.gov

The first committed step in ether lipid synthesis is the conversion of an acyl-dihydroxyacetone phosphate, such as this compound, to an alkyl-dihydroxyacetone phosphate. This reaction is catalyzed by the enzyme alkylglycerone phosphate synthase (AGPS), also known as alkyldihydroxyacetonephosphate synthase. wikipedia.orguniprot.orgmedlineplus.gov AGPS exchanges the acyl group at the sn-1 position of this compound for a long-chain fatty alcohol. uniprot.orggenecards.org

The resulting alkyl-dihydroxyacetone phosphate is then reduced by an acyl/alkyl-DHAP reductase to form 1-O-alkyl-glycerol-3-phosphate. nih.gov This molecule serves as the precursor for the synthesis of various ether lipids, including plasmalogens, which are abundant in the nervous system and cardiac tissue. nih.govmedlineplus.gov

The substrate specificity of AGPS is crucial for determining the composition of ether lipids. The enzyme utilizes 1-acyl-dihydroxyacetone phosphates with varying acyl chain lengths, including stearoyl (C18:0), as substrates. uniprot.orgcontaminantdb.ca Therefore, the formation of this compound is a critical prerequisite for the synthesis of ether lipids containing a stearyl ether linkage at the sn-1 position.

Table 2: Peroxisomal Steps in Ether Lipid Biosynthesis

EnzymeSubstrate(s)Product(s)
Dihydroxyacetone phosphate acyltransferase (DHAPAT)Dihydroxyacetone phosphate, Acyl-CoAAcyl-dihydroxyacetone phosphate, CoA
Alkylglycerone phosphate synthase (AGPS)Acyl-dihydroxyacetone phosphate, Long-chain fatty alcoholAlkyl-dihydroxyacetone phosphate, Fatty acid
Acyl/alkyl-dihydroxyacetone phosphate reductaseAlkyl-dihydroxyacetone phosphate, NADPH1-O-Alkyl-glycerol-3-phosphate, NADP+

Interplay with Glyceroneogenesis and Broader Carbohydrate Metabolism

The biosynthesis of this compound is intrinsically linked to carbohydrate metabolism through its precursor, dihydroxyacetone phosphate (DHAP). DHAP is a key intermediate in glycolysis, the metabolic pathway that breaks down glucose. wikipedia.orgwikipedia.org However, under conditions of low glucose availability, such as during fasting, cells can synthesize DHAP from non-carbohydrate precursors through a pathway known as glyceroneogenesis. wikipedia.orgproteopedia.orgiiab.me

Glyceroneogenesis is essentially an abbreviated version of gluconeogenesis. wikipedia.orgnih.gov It primarily utilizes precursors like pyruvate, lactate, and certain amino acids. wikipedia.orgiiab.me These substrates are converted to oxaloacetate, which is then decarboxylated and phosphorylated by phosphoenolpyruvate (B93156) carboxykinase (PEPCK) to form phosphoenolpyruvate. wikipedia.orgnih.gov The subsequent reactions largely follow the reverse of glycolysis to produce DHAP. iiab.me

The DHAP generated from either glycolysis or glyceroneogenesis can then be acylated to form this compound. quizlet.com This connection is particularly important in adipose tissue, where glyceroneogenesis provides the glycerol-3-phosphate backbone for triglyceride synthesis during periods of low glucose uptake, thereby regulating the release of free fatty acids into the circulation. nih.govnih.gov

Enzymology and Molecular Mechanisms Governing Stearoylglycerone Phosphate Metabolism

Characterization of Enzymes Directly Involved in Stearoylglycerone Phosphate (B84403) Turnover

The synthesis of stearoylglycerone phosphate is primarily initiated by the acylation of a glycerol (B35011) backbone precursor. The key enzymes catalyzing this and subsequent steps, as well as those that ensure the availability of precursors, are detailed below.

Glycerol-3-Phosphate/Dihydroxyacetone Phosphate Acyltransferases (GPAT/DHAPAT)

Glycerol-3-phosphate acyltransferases (GPATs) and dihydroxyacetone phosphate acyltransferases (DHAPATs) are central to the de novo synthesis of glycerolipids. aocs.org GPATs catalyze the esterification of a fatty acyl-CoA, such as stearoyl-CoA, to the sn-1 position of glycerol-3-phosphate (G3P) to form lysophosphatidic acid. aocs.org Alternatively, the dihydroxyacetone phosphate (DHAP) pathway begins with DHAPAT catalyzing the acylation of DHAP to form acyl-DHAP, which is then reduced to lysophosphatidic acid. aocs.org this compound, also known as 1-stearoyl-dihydroxyacetone-3-phosphate, is the direct product of the DHAPAT reaction when stearoyl-CoA is the acyl donor.

These enzymes are found in various cellular compartments. GPAT activity is present in both the mitochondria and the endoplasmic reticulum (ER). aocs.org In most tissues, mitochondrial GPAT constitutes about 10% of the total activity, but this can be as high as 50% in the liver. aocs.org DHAPAT is primarily located in the peroxisomes. ontosight.aiumich.edu

Four isoforms of GPAT have been identified in mammals (GPAT1-4), each encoded by a separate gene. aocs.org GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the ER. researchgate.netresearchgate.net These isoforms exhibit differences in their properties and regulation. For instance, mitochondrial GPATs are generally insensitive to N-ethylmaleimide, whereas the ER isoforms are sensitive to it. uj.edu.pl

DHAPAT is crucial for the biosynthesis of ether lipids, including plasmalogens, which are abundant in heart and brain tissues. ontosight.ai Deficiencies in DHAPAT are associated with the rare genetic disorder rhizomelic chondrodysplasia punctata (RCDP). ontosight.ai

Enzymes Modulating Precursor Availability (e.g., Glycerol Kinase, Glycerol-3-Phosphate Dehydrogenase)

The availability of the precursors for this compound synthesis, namely dihydroxyacetone phosphate (DHAP) and its interconvertible counterpart glycerol-3-phosphate (G3P), is tightly regulated by specific enzymes.

Glycerol Kinase (GK): This enzyme catalyzes the phosphorylation of glycerol to form G3P, utilizing ATP as the phosphate donor. wikipedia.org This reaction is often the rate-limiting step in glycerol utilization. nih.gov By phosphorylating glycerol, GK effectively traps it within the cell for further metabolism, as the phosphorylated G3P cannot easily cross the cell membrane. nih.gov G3P can then be used for glycerolipid synthesis or be converted to DHAP. escholarship.org

Glycerol-3-Phosphate Dehydrogenase (GPDH): GPDH catalyzes the reversible oxidation of G3P to DHAP. wikipedia.org This reaction serves as a critical link between carbohydrate metabolism (glycolysis) and lipid metabolism. wikipedia.org There are two main forms of GPDH: a cytosolic NAD-dependent enzyme (GPD1) and a mitochondrial FAD-dependent enzyme (GPD2). wikipedia.org The cytosolic GPDH reduces DHAP to G3P, while the mitochondrial GPDH, located on the inner mitochondrial membrane, oxidizes G3P back to DHAP, transferring electrons to the respiratory chain. wikipedia.orgpnas.org This coordinated action, known as the glycerol-3-phosphate shuttle, plays a role in cellular energy balance. wikipedia.org

Detailed Reaction Mechanisms and Catalytic Cycles

The enzymes governing this compound metabolism employ sophisticated catalytic mechanisms to ensure efficient and specific transformations.

The catalytic mechanism of GPAT1 has been elucidated through structural studies. It is proposed to involve a catalytic dyad or triad, reminiscent of other lipid transferases. researchgate.net Cryo-EM structures of human GPAT1 have revealed an N-terminal acyltransferase domain that contains the key catalytic motifs. researchgate.netnih.gov

The reaction mechanism for DHAPAT involves the formation of a covalent intermediate between the enzyme and the acyl group from acyl-CoA. This activated acyl group is then transferred to DHAP to form acyl-DHAP. ontosight.ai

Glycerol Kinase is believed to follow an Ordered Bi Bi kinetic mechanism. researchgate.net In this model, glycerol is the first substrate to bind to the enzyme, followed by the binding of ATP. After the phosphoryl transfer, ADP is the first product to be released, followed by the release of G3P. researchgate.net A plausible catalytic mechanism involves the base-catalyzed activation of the C3 hydroxyl group of glycerol by an aspartate residue (Asp246 in Plasmodium falciparum GK) for an in-line nucleophilic attack on the γ-phosphorus of ATP. nih.gov

The catalytic cycle of Glycerol-3-Phosphate Dehydrogenase (NAD-dependent) involves a two-step process. First, a lysine (B10760008) residue (Lys210 in Leishmania mexicana GPDH) acts as a general base to abstract a proton from the hydroxyl group of G3P. ebi.ac.uk This is followed by a hydride transfer from the substrate to the NAD+ cofactor, resulting in the formation of DHAP and NADH. ebi.ac.uk An active site histidine residue can also participate in the deprotonation of the substrate. wikipedia.org

Substrate Specificity, Regio-, and Stereoselectivity of Related Enzymes

The enzymes in these pathways exhibit distinct specificities for their substrates, which is critical for determining the acyl chain composition of the resulting lipids.

GPAT isoforms show varied preferences for fatty acyl-CoA substrates. Mitochondrial GPAT1 displays a preference for saturated fatty acyl-CoAs such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). researchgate.netnih.gov In contrast, GPAT4 (also known as AGPAT6) is active with a range of fatty acyl-CoAs including lauroyl-CoA (C12:0), palmitoyl-CoA (C16:0), oleoyl-CoA (C18:1), and linoleoyl-CoA (C18:2), but shows low activity towards stearoyl-CoA (C18:0). researchgate.net GPAT3 can utilize a broad range of long-chain saturated and unsaturated acyl-CoAs. mdpi.com This differential specificity of GPAT isoforms contributes to the diversity of fatty acid composition in glycerolipids. mdpi.com

The table below summarizes the substrate specificity of different GPAT isoforms.

EnzymeAcyl-CoA Substrate PreferenceReference(s)
GPAT1 (mitochondrial) Prefers saturated acyl-CoAs (e.g., palmitoyl-CoA, stearoyl-CoA) researchgate.net, nih.gov
GPAT3 (ER) Broad range of long-chain saturated and unsaturated acyl-CoAs mdpi.com
GPAT4 (ER) Active with C12:0, C16:0, C18:1, C18:2; low activity with C18:0 researchgate.net

DHAPAT catalyzes the acylation at the sn-1 position of dihydroxyacetone phosphate. The stereochemistry of the subsequent ether bond formation, which involves the product of the DHAPAT reaction (acyl-DHAP), has been shown to be stereospecific. The exchange of the fatty acid in acyl-DHAP involves the stereospecific labilization of the pro-R hydrogen at the C-1 position of the DHAP moiety. nih.gov

Glycerol Kinase can phosphorylate other substrates besides glycerol, such as dihydroxyacetone and L-glyceraldehyde, although with a much higher Km value, indicating lower affinity. researchgate.net

Structural Biology of Enzymes within this compound Pathways

The three-dimensional structures of the enzymes involved in this compound metabolism provide invaluable insights into their function and regulation.

Recent cryo-electron microscopy studies of human GPAT1 have revealed its structure in both substrate-analog-bound and product-bound states. nih.gov These studies show an N-terminal acyltransferase domain and a C-terminal domain. nih.gov Contrary to previous predictions, GPAT1 does not have transmembrane regions but associates with the mitochondrial outer membrane via an amphipathic surface patch and an N-terminal loop-helix region. nih.gov

Glycerol Kinase from various organisms has been structurally characterized, revealing a conserved fold. The enzyme typically exists as a homodimer. wikipedia.org The structure of P. falciparum GK, the first for a eukaryotic GK, shows two domains that form a large ligand-binding groove. nih.gov

The structure of Glycerol-3-Phosphate Dehydrogenase from E. coli has been determined at high resolution. nih.gov It exists as a dimer, with each monomer containing a binding site for the FAD cofactor and the substrate. nih.gov The enzyme is a monotopic membrane protein, meaning it associates with the membrane without spanning it. pnas.orgnih.gov

Active Site Analysis and Ligand Binding

The active sites of these enzymes contain specific residues and motifs that are critical for substrate binding and catalysis.

The GPAT family of enzymes contains four conserved motifs. researchgate.net For human GPAT1, the N-terminal acyltransferase domain harbors these important catalytic motifs. nih.gov Computational and functional studies have identified a hydrophobic pathway within GPAT1 for lipid trafficking. nih.gov

The active site of Glycerol Kinase is located in a cleft between its two domains. In Enterococcus casseliflavus GK, the binding of glycerol is primarily mediated by hydrophobic interactions with Trp104 and Phe271, and hydrogen bonds with residues Arg84, Glu85, Tyr136, and Asp246. nih.gov Substrate binding induces a conformational change, leading to the closure of the catalytic cleft. nih.gov

The active site of Glycerol-3-Phosphate Dehydrogenase is located in a cleft between its two main domains, the N-terminal FAD-binding domain and the C-terminal substrate-binding domain. proteopedia.org In human GPDH, two lysine residues, K120 and K204, are positioned in the active site to potentially act as proton donors to the DHAP substrate during the reduction reaction. acs.org

The table below details key active site residues for some of the discussed enzymes.

EnzymeOrganismKey Active Site Residues/MotifsFunctionReference(s)
Glycerol Kinase Enterococcus casseliflavusArg84, Glu85, Tyr136, Asp246, Trp104, Phe271Glycerol binding nih.gov
Glycerol-3-Phosphate Dehydrogenase Leishmania mexicanaLys210General base in catalysis ebi.ac.uk
Glycerol-3-Phosphate Dehydrogenase HumanK120, K204Proton donors acs.org

Functional Domains and Oligomeric States of Enzyme Complexes

The enzymes central to the metabolism of this compound are Dihydroxyacetone Phosphate Acyltransferase (DHAPAT) and Acyl/alkyl Dihydroxyacetone Phosphate Reductase (ADHAPR). Their functionality is intrinsically linked to their three-dimensional structure, which includes specific domains responsible for substrate binding, catalysis, and cellular localization, as well as their assembly into functional enzyme complexes.

Dihydroxyacetone Phosphate Acyltransferase (DHAPAT)

DHAPAT, also known as glyceronephosphate O-acyltransferase, catalyzes the initial and rate-limiting step in the acyl-DHAP pathway: the transfer of an acyl group from an acyl-CoA molecule to dihydroxyacetone phosphate (DHAP), forming 1-acyl-DHAP. nih.govmdpi.com In the context of this compound, the acyl group would be stearoyl, derived from stearoyl-CoA.

Functional Domains: The catalytic activity of DHAPAT is attributed to a conserved acyltransferase domain (Pfam: PF01553). nih.gov This domain is responsible for binding both the acyl-CoA substrate and DHAP and facilitating the esterification reaction. Additionally, human DHAPAT contains a C-terminal peroxisomal targeting signal type 1 (PTS1) , which is crucial for its localization to the peroxisomal membrane. mdpi.comnih.gov The N-terminal region of DHAPAT is also functionally significant, as it is involved in anchoring the enzyme to the membrane. nih.gov

Oligomeric State: Evidence suggests that DHAPAT functions as a dimer . scholaris.ca In silico modeling and analysis using non-reducing SDS-PAGE have indicated that the N-terminal region of the enzyme, encoded by the first three exons, plays a role in the dimerization of the enzyme. scholaris.cafrontiersin.org This oligomeric assembly is believed to be important for its stability and enzymatic activity. The monomeric molecular weight of DHAPAT from guinea pig liver has been reported to be approximately 69 kDa. umich.edu

Acyl/alkyl Dihydroxyacetone Phosphate Reductase (ADHAPR)

Following its synthesis by DHAPAT, this compound (1-stearoyl-DHAP) is a substrate for Acyl/alkyl Dihydroxyacetone Phosphate Reductase (ADHAPR). This enzyme catalyzes the reduction of the keto group on the glycerone backbone to a hydroxyl group, converting 1-acyl-DHAP to 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid). uniprot.org

Functional Domains: ADHAPR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily . A key functional domain within ADHAPR is the NAD(P)-binding Rossmann-fold domain (Pfam: PF00106), which is characteristic of SDRs and is essential for binding the NADPH cofactor required for the reduction reaction. This domain facilitates the transfer of a hydride ion from NADPH to the substrate. As an integral membrane protein, ADHAPR also possesses transmembrane regions that anchor it to the membranes of the endoplasmic reticulum and peroxisomes. nih.govuniprot.org

Oligomeric State: While the precise quaternary structure of ADHAPR in the membrane is not definitively established in all organisms, many members of the SDR enzyme superfamily are known to form dimers or tetramers . nih.gov The formation of these oligomeric structures can be critical for enzymatic activity and stability by, for instance, reducing dynamic fluctuations in the protein structure and optimizing substrate specificity. nih.gov The assembly into a multimeric complex is a common feature of enzymes to achieve their full catalytic potential. uvm.eduexpasy.orgstudymind.co.uk

The table below summarizes the key characteristics of the enzymes involved in this compound metabolism.

EnzymeAbbreviationFunctionKey Functional DomainsPutative Oligomeric State
Dihydroxyacetone Phosphate AcyltransferaseDHAPATCatalyzes the formation of 1-acyl-DHAP from DHAP and acyl-CoA. nih.govmdpi.comAcyltransferase domain (Pfam: PF01553), C-terminal PTS1. mdpi.comnih.govnih.govDimer scholaris.cafrontiersin.org
Acyl/alkyl Dihydroxyacetone Phosphate ReductaseADHAPRReduces 1-acyl-DHAP to 1-acyl-sn-glycerol-3-phosphate using NADPH. uniprot.orgNAD(P)-binding Rossmann-fold domain (Pfam: PF00106, part of the SDR superfamily). Dimer or Tetramer nih.gov

Molecular and Cellular Regulation of Stearoylglycerone Phosphate Metabolism

Transcriptional and Translational Control of Related Enzyme Expression

The synthesis of stearoylglycerone phosphate (B84403) is catalyzed by the peroxisomal enzyme glyceronephosphate O-acyltransferase (GNPAT), also known as dihydroxyacetone phosphate acyltransferase (DHAPAT). elifesciences.orggenecards.org The expression of GNPAT and other related enzymes in the lipid synthesis pathways is tightly regulated to match cellular demands.

While specific transcriptional regulators for the GNPAT gene are not fully elucidated, patterns of regulation can be inferred from related enzymes and cellular conditions. For instance, the expression of glycerol-3-phosphate acyltransferase (GPAT), which catalyzes a similar acylation step for a different backbone, is well-studied. Mitochondrial GPAT1 expression is notably regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which is activated by insulin (B600854). nih.gov This suggests that hormonal signals can control the flux of precursors into glycerolipid synthesis pathways.

Expression of the enzymes involved in ether lipid synthesis is also responsive to cellular state and signaling cues. For example, transformation of mammary epithelial cells by the HRAS oncogene leads to the upregulation of alkylglyceronephosphate synthase (AGPS), the enzyme that succeeds GNPAT, indicating a link between cancer signaling and ether lipid production. pnas.org Furthermore, studies in yeast have shown that the expression of DHAPAT can be induced by the presence of fatty acids, ensuring that the enzyme is available when its substrate is abundant. oup.com In certain cancer cell lines, the activity of DHAPAT is found to be elevated three- to fourfold, which points towards transcriptional or translational upregulation in malignant states. wikigenes.org

Post-Translational Modifications and Their Impact on Enzyme Activity

Post-translational modifications (PTMs) are crucial for the rapid and reversible regulation of enzyme activity, localization, and stability. wikipedia.org While specific PTMs for GNPAT are still an area of active research, evidence suggests their involvement in its regulation. GNPAT is known to be part of a heterotrimeric complex in the peroxisomal membrane, which includes another enzyme, AGPS, and a modified form of GNPAT itself. genecards.org This complex formation is essential for its function and implies that post-translational processing or modification is necessary for its assembly and activity.

Furthermore, the activity of enzymes that control the availability of stearoylglycerone phosphate's precursors is regulated by PTMs. A notable example is the regulation of triosephosphate isomerase 1 (TPI1), which interconverts DHAP and glyceraldehyde-3-phosphate. Nutrient-activated mTORC1 signaling leads to the phosphorylation of TPI1 by cyclin-dependent kinase 2 (CDK2). nih.gov This phosphorylation event promotes the nuclear translocation of TPI1, altering the balance of nuclear DHAP and thereby influencing processes like histone acetylation. nih.gov This demonstrates an indirect but potent PTM-based mechanism for regulating the availability of a key substrate for this compound synthesis.

General mechanisms like phosphorylation, catalyzed by kinases, are common for controlling enzyme activity in metabolic pathways and represent a likely, though not yet fully detailed, mode of regulation for GNPAT. lumenlearning.com

Allosteric Regulation and Feedback Mechanisms Affecting this compound Levels

Allosteric regulation allows for the instantaneous modulation of enzyme activity in response to changing concentrations of metabolites. In the broader family of acyltransferases, allosteric control is a known mechanism. For example, diacylglycerol acyltransferase (DGAT1) activity is positively modulated by its substrate, acyl-CoA, and negatively by the product, CoA. cardiff.ac.uk It is plausible that GNPAT is subject to similar allosteric control by its substrates (stearoyl-CoA, DHAP) and products.

Feedback mechanisms also play a significant role. The precursor DHAP is not merely a passive substrate; it can also function as a signaling molecule. Nuclear DHAP levels can influence global histone acetylation, linking glycolytic flux directly to epigenetic regulation. nih.gov Downstream products of the broader lipid synthesis pathway, such as phosphatidic acid and diacylglycerol, can impact major signaling cascades, including the insulin pathway, creating a feedback loop that can lead to insulin resistance. nih.gov Moreover, certain ether lipids derived from the pathway, such as lysophosphatidic acid-ether (LPAe) and platelet-activating factor (PAF), are potent signaling molecules themselves, capable of activating specific G protein-coupled receptors and influencing cellular processes, thereby creating complex feedback and feed-forward regulatory circuits. pnas.orgresearchgate.net

Influence of Cellular Energy Status and Nutrient Availability on Pathway Regulation

The synthesis of this compound is highly sensitive to the cell's energy and nutrient status. The pathway begins with DHAP, a direct product of glycolysis, meaning its availability is directly tied to glucose metabolism. nih.gov In neoplastic cells, increasing concentrations of glucose lead to a progressive increase in DHAP levels and a subsequent tenfold increase in the synthesis of ether lipids. nih.gov This highlights a direct link between carbohydrate availability and the flux into the ether lipid pathway.

Fatty acid availability is equally critical, as stearoyl-CoA is the other required substrate for the GNPAT reaction. researchgate.net The cellular response to nutrient availability is often mediated by energy sensors like AMP-activated protein kinase (AMPK). In hepatocytes, activation of AMPK decreases mitochondrial GPAT activity, demonstrating how cellular energy deficits can throttle lipid synthesis. nih.gov

The ether lipid pathway is also connected to energy-intensive cellular processes. For instance, peroxisomal synthesis of ether lipids, starting with this compound, has been shown to be important for regulating mitochondrial dynamics and thermogenesis in response to cold. frontiersin.org This suggests that in states of high energy demand, the pathway can be upregulated to produce lipids necessary for mitochondrial function.

Biological Significance and Functional Implications of Stearoylglycerone Phosphate

Implications in Metabolic Dysregulation Mechanisms in Research Models

The metabolic pathway involving stearoylglycerone phosphate (B84403) (stearoyl-DHAP) is crucial for normal cellular function and survival in various organisms, including the parasite Leishmania. Disruptions in this pathway are linked to significant metabolic dysregulation, affecting cell growth, stress response, and virulence.

In cellular models, particularly in parasites like Leishmania, the metabolism of acyl-DHAP is housed within peroxisome-like organelles called glycosomes. nih.govplos.org The enzyme responsible for its synthesis, DHAP-AT (also referred to as LmDAT in Leishmania major), is localized within these glycosomes. nih.govnih.gov

Key findings from cellular models of stress and adaptation include:

Growth and Survival: Genetic deletion of the LmDAT gene in L. major results in a complete loss of DHAP acyltransferase activity. nih.gov These null mutant parasites exhibit significant defects in cell division during their logarithmic growth phase and experience accelerated cell death upon entering the stationary phase, a period of nutrient limitation and increased cellular stress. nih.govembopress.org

Stress Response: Peroxisomal dysfunction, which includes defects in the initial steps of ether lipid synthesis involving acyl-DHAP, can trigger a global cellular stress response. This includes the activation of pathways related to oxidative stress and the unfolded protein response. gsartor.orgnih.gov While not directly "stearoylglycerone phosphate," the inhibition of the related enzyme Stearoyl-CoA desaturase (SCD-1) in other models has been shown to induce adaptive stress signaling, highlighting the link between specific lipid metabolism pathways and cellular stress management. gsartor.org

Metabolic Interdependence: The synthesis of this compound is the first step in a pathway that produces precursors for all ether phospholipids (B1166683). doi.orgnih.gov These lipids are essential components of cellular membranes and are required for the synthesis of vital molecules like glycosylphosphatidylinositol (GPI) anchors, which attach key virulence factors to the parasite's surface. nih.govumanitoba.ca Disruption of acyl-DHAP synthesis, therefore, leads to downstream defects that compromise the cell's structural integrity and its ability to interact with its environment.

A summary of the effects of LmDAT deletion in Leishmania major is presented in the table below.

Parameter Wild Type (WT) L. major L. major Δlmdat Null Mutant Reference
DHAP-AT Activity PresentCompletely abrogated nih.gov
Logarithmic Growth Normal, rapid divisionMajor alteration in division, slow growth nih.govnih.gov
Stationary Phase Normal survivalAccelerated cell death nih.govplos.org
Virulence VirulentLoss of virulence nih.govnih.gov

The metabolic pathway initiated by the formation of this compound is a critical area of study for understanding and potentially overcoming drug resistance in pathogens like Leishmania donovani, the causative agent of visceral leishmaniasis. frontiersin.org This pathway is intrinsically linked to the synthesis of ether lipids, which are abundant in Leishmania and are implicated in the mechanism of action of, and resistance to, certain antileishmanial drugs. researchgate.net

Role in Virulence: The entire ether lipid biosynthetic pathway, starting with acyl-DHAP, is essential for the virulence of Leishmania. nih.gov The enzyme alkyl-dihydroxyacetone phosphate synthase (ADS), which acts on the product of DHAP-AT, is critical for producing GPI anchors for major virulence factors. umanitoba.ca Deficiencies in this pathway result in attenuated virulence, making the parasite less capable of causing disease. nih.govumanitoba.ca This has led to the investigation of enzymes in this pathway as potential targets for new anti-leishmanial drugs. nih.gov

Connection to Drug Action and Resistance: Ether lipid analogues, such as miltefosine (B1683995), are potent anti-leishmanial drugs. nih.govresearchgate.net While miltefosine's primary target is not the initial DHAP-AT enzyme, its mechanism of action is related to the disruption of lipid metabolism, including ether lipid remodeling. researchgate.net Resistance to miltefosine in L. donovani has been linked to defects in the drug's transport into the cell. nih.govasm.org Although direct resistance through mutation of the DHAP-AT gene has not been the primary mechanism observed, the pathway's essentiality suggests its vulnerability. The parasite's reliance on this pathway for producing key membrane components makes it a point of interest. For instance, treatment of L. donovani with ether lipid drugs like edelfosine (B1662340) and miltefosine induces a stress response, leading to the synthesis of new stress proteins, indicating the metabolic strain these drugs impose. parasite-journal.org

The table below summarizes key enzymes in the initial ether lipid pathway in Leishmania and their significance.

Enzyme Substrate(s) Product Cellular Location Significance in Leishmania Reference
Dihydroxyacetone Phosphate Acyltransferase (DHAP-AT / LmDAT) Dihydroxyacetone phosphate (DHAP), Palmitoyl-CoAAcyl-DHAP (e.g., this compound)GlycosomeEssential for growth, stationary phase survival, and virulence. Initiates all ether lipid synthesis. nih.govplos.orgnih.gov
Alkyl-dihydroxyacetone phosphate synthase (ADS) Acyl-DHAP, Fatty alcoholAlkyl-DHAPGlycosomeFirst committed step of ether lipid synthesis; crucial for GPI-anchor and virulence factor synthesis. nih.govumanitoba.ca
Acyl/alkyl-DHAP reductase Alkyl-DHAP, NADPHAlkyl-glycerol-3-phosphateGlycosomal membrane (cytoplasmic face)Reduces the keto group to form the glycerol (B35011) backbone for ether lipids. nih.govplos.org

The study of this compound and its metabolic pathway in research models, especially in pathogens like Leishmania, reveals a fundamental biological process that is deeply intertwined with cellular stress, adaptation, and mechanisms of virulence and drug resistance.

Advanced Methodologies and Research Approaches for Stearoylglycerone Phosphate Analysis

State-of-the-Art Analytical Techniques for Identification and Quantification

The accurate identification and quantification of stearoylglycerone phosphate (B84403) and its related metabolites are fundamental to understanding its biological role. Modern analytical chemistry offers a suite of powerful techniques to achieve this, each with its specific advantages.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Stearoylglycerone Phosphate Profiling

High-resolution liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) have become indispensable tools for lipidomics, offering the sensitivity and specificity required for the detailed profiling of complex lipid mixtures. acs.orgbiorxiv.orgnih.gov The application of these techniques to this compound, an acyl-dihydroxyacetone phosphate, allows for its precise identification and quantification even at low concentrations within cellular extracts.

A significant challenge in the analysis of ether lipid precursors like this compound is the presence of isobaric species, which have the same mass-to-charge ratio. biorxiv.org High-resolution mass spectrometry helps to differentiate between closely related lipid species. Furthermore, reversed-phase LC is effective in separating different lipid classes and individual molecular species based on their hydrophobicity. biorxiv.orgspectroscopyonline.com For instance, the number of carbons and double bonds in the fatty acyl chain significantly influences the retention time, allowing for the separation of this compound from other acyl-dihydroxyacetone phosphates with different fatty acyl chains.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of this compound. The fragmentation would reveal the characteristic stearoyl group (C18:0) and the dihydroxyacetone phosphate head group. The use of a novel plasmalogen-deficient mouse model, lacking the enzyme plasmanylethanolamine desaturase, has been instrumental in validating LC-MS/MS methods for the unequivocal identification of ether lipid species. nih.gov

Table 1: Key LC-MS/MS Parameters for Acyl-Dihydroxyacetone Phosphate Analysis

Parameter Description Relevance to this compound
Chromatography
Column Reversed-phase C18 or C30 Separation based on acyl chain length and saturation.
Mobile Phase Gradient of aqueous and organic solvents (e.g., acetonitrile, isopropanol) with additives like ammonium (B1175870) formate (B1220265) or acetate. Efficient elution and ionization of lipid species.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), often in negative mode for phosphate-containing lipids. Sensitive ionization of polar lipids like this compound.
Mass Analyzer High-resolution analyzers like Orbitrap or TOF. Accurate mass measurement to distinguish isobaric species.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not directly amenable to GC-MS analysis due to its low volatility, this technique is crucial for quantifying its metabolic precursors and breakdown products, such as stearic acid and dihydroxyacetone phosphate. nih.govshimadzu.com

Prior to analysis, non-volatile metabolites must be derivatized to increase their volatility. nih.govresearchgate.net For instance, fatty acids like stearic acid are typically converted to their fatty acid methyl esters (FAMEs). plos.org Dihydroxyacetone phosphate, a polar sugar phosphate, can be derivatized through methoximation and trimethylsilylation to produce volatile TMS derivatives that can be readily analyzed by GC-MS. shimadzu.comhmdb.ca The separation on the GC column is based on the boiling point and polarity of the derivatives, and the subsequent mass spectrometric analysis provides a fragmentation pattern that serves as a molecular fingerprint for identification and quantification. nih.gov

Table 2: GC-MS Analysis of this compound-Related Metabolites

Metabolite Derivatization Method Key Fragment Ions (m/z)
Stearic Acid Methylation (to form stearic acid methyl ester) Molecular ion, fragments corresponding to the loss of methoxy (B1213986) and alkyl groups.
Dihydroxyacetone Phosphate Methoximation and Trimethylsilylation (MEOX-TMS) Characteristic fragments of the TMS-derivatized sugar phosphate. hmdb.ca

Enzymatic Assays for Kinetic Analysis and Metabolite Detection

Enzymatic assays provide a functional approach to study the biosynthesis and metabolism of this compound. These assays are designed to measure the activity of specific enzymes involved in its formation and conversion, such as glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS). frontiersin.org Kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined, offering insights into enzyme efficiency and substrate affinity. mdpi.com

These assays typically involve incubating a purified enzyme or a cell lysate with its substrates, one of which is often radiolabeled or fluorescently tagged. The formation of the product, in this case, this compound or its subsequent metabolites, is then measured over time. For example, the activity of GNPAT can be assayed by measuring the incorporation of radiolabeled stearoyl-CoA into dihydroxyacetone phosphate. frontiersin.org The development of high-throughput kinetic methods allows for the rapid screening of enzyme activity under various conditions or in the presence of potential inhibitors. chemrxiv.org

Isotopic Tracing and Fluxomics for Pathway Elucidation

Isotopic tracing is a powerful technique to map metabolic pathways and quantify the flux of metabolites through these pathways in living cells or organisms. mdpi.com By supplying cells with substrates labeled with stable isotopes, such as ¹³C-glucose or deuterated fatty acids, researchers can track the incorporation of these isotopes into downstream metabolites, including this compound. researchgate.netnih.gov

Mass spectrometry is then used to analyze the mass isotopomer distribution of the target metabolites. nih.gov This information reveals the contribution of different precursors to the synthesis of this compound and allows for the calculation of metabolic flux rates. researchgate.net For example, by feeding cells ¹³C₆-glucose, the label will be incorporated into both the glycerol (B35011) backbone and the fatty acyl chain of lipids. nih.gov By analyzing the labeling pattern in this compound, one can determine the relative contributions of glycolysis and de novo fatty acid synthesis to its production. This approach has been successfully used to study the turnover of various lipid species and to understand how metabolic pathways are rewired in different physiological and pathological states. nih.govnih.gov

Genetic Engineering and Molecular Biology Techniques

Genetic engineering and molecular biology techniques are fundamental to understanding the function of the enzymes and pathways involved in this compound metabolism. By manipulating the expression of key genes, researchers can investigate the impact on cellular lipid profiles and elucidate the role of this compound in various cellular processes.

Gene Knockout, Knockdown, and Overexpression Strategies in Model Systems

Manipulating the expression of genes encoding enzymes in the ether lipid biosynthetic pathway provides direct evidence of their function. biorxiv.orgelifesciences.org

Gene Knockdown: When a full gene knockout is lethal or has severe developmental consequences, gene knockdown using techniques like RNA interference (RNAi) or small interfering RNA (siRNA) offers a transient or partial reduction in gene expression. nih.govplos.org This approach has been used to study the role of ether lipid biosynthesis in various contexts, including lifespan extension in C. elegans. biorxiv.orgelifesciences.org Knockdown of enzymes like fard-1 (fatty acyl-CoA reductase) and acl-7 (GNPAT homolog) in worms has been shown to impact longevity. elifesciences.org

Overexpression: Conversely, overexpressing a gene of interest can reveal its capacity to drive a particular metabolic pathway. researchgate.netfrontiersin.org For example, overexpressing fatty acyl-CoA reductases can lead to increased production of fatty alcohols, which are precursors for ether lipid synthesis. acs.org Studying the resulting changes in the lipidome can help to identify the rate-limiting steps in the pathway and the regulatory roles of specific enzymes.

These genetic manipulation strategies, combined with the advanced analytical techniques described above, provide a powerful toolkit for dissecting the complex biology of this compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Stearic acid
Dihydroxyacetone phosphate
Acyl-dihydroxyacetone phosphate
Glyceronephosphate O-acyltransferase
Alkylglycerone phosphate synthase
Fatty acid methyl esters
¹³C-glucose
Deuterated fatty acids
Glycerol
Phosphatidic acid
Fatty acyl-CoA reductase
Ether lipid
Plasmalogen

Heterologous Expression Systems for Enzyme Characterization

The biochemical characterization of enzymes involved in the biosynthesis of this compound, such as alkyldihydroxyacetonephosphate synthase (ADPS), is fundamental to understanding their catalytic mechanisms, substrate specificity, and kinetic properties. Heterologous expression systems are indispensable tools for this purpose, allowing for the production of large quantities of active and pure recombinant enzymes, which can be challenging to isolate from native sources.

Researchers have successfully utilized various heterologous hosts to express and characterize ADPS from different organisms. The choice of expression system is critical and depends on factors such as the complexity of the enzyme, post-translational modifications, and the desired yield.

Escherichia coli : As a well-understood and easily manipulated prokaryotic host, E. coli is often the first choice for recombinant protein production. It has been used for the expression of guinea pig ADPS, enabling detailed kinetic studies, chemical modification experiments, and site-directed mutagenesis to probe the enzyme's active site and reaction mechanism. embopress.org However, challenges such as the formation of insoluble inclusion bodies can occur, as was observed with human triacylglycerol hydrolase, another lipid-metabolizing enzyme, which required refolding or expression in a different system to obtain active protein. nih.gov

Yeast Systems (Saccharomyces cerevisiae, Pichia pastoris) : Eukaryotic systems like yeast are often preferred for expressing mammalian enzymes as they can perform necessary post-translational modifications and facilitate proper protein folding. S. cerevisiae has been instrumental in the functional characterization of enzymes in lipid metabolism. acs.org For instance, the peroxisomal enzyme GNPAT from Xenopus laevis, which is involved in the initial step of ether lipid synthesis, was characterized using a yeast expression system. scispace.com This system allowed researchers to confirm that the membrane-bound form of the enzyme is active. scispace.com Similarly, Pichia pastoris has been used to express and purify lipases, key enzymes in lipid metabolism, to homogeneity for detailed biochemical analysis. nih.gov

Insect Cell Systems (Spodoptera frugiperda - Sf9) : The baculovirus expression system using insect cells is another powerful platform for producing complex eukaryotic proteins. This system was successfully employed to yield active, correctly processed, and glycosylated human triacylglycerol hydrolase after expression in E. coli resulted in an inactive, insoluble protein. nih.gov The ability of insect cells to handle complex protein folding and modifications makes them suitable for enzymes like ADPS, which function within the peroxisomal membrane. nih.gov

Mammalian Cell Systems (HEK293) : For producing proteins with the most native-like characteristics, mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) cells are used. These systems ensure that the recombinant protein undergoes the full spectrum of human post-translational modifications. Human ADPS has been expressed in HEK293T cells, allowing for the production of the purified protein for subsequent studies. biologists.com

The characterization of recombinant ADPS has revealed critical insights into its function. It is a peroxisomal enzyme that catalyzes the key reaction in ether lipid biosynthesis: the exchange of an acyl group in acyl-dihydroxyacetone phosphate for a long-chain fatty alcohol, forming the ether bond in 1-O-alkyl-dihydroxyacetone phosphate. nih.govnih.govplos.org Studies with the purified recombinant enzyme have shown that it contains an essential Flavin Adenine Dinucleotide (FAD) cofactor that directly participates in the catalysis, a unique feature for a non-redox reaction. plos.org

Table 1: Examples of Heterologous Expression Systems for Lipid-Metabolizing Enzymes

Enzyme Source Organism Expression System Purpose of Expression Reference
Alkyldihydroxyacetonephosphate synthase (ADPS) Cavia porcellus (Guinea Pig) Escherichia coli Kinetic studies, mutagenesis embopress.org
Alkyldihydroxyacetonephosphate synthase (ADPS) Homo sapiens (Human) HEK293T cells Protein production biologists.com
Glyceronephosphate O-acyltransferase (GNPAT) Xenopus laevis Saccharomyces cerevisiae Biochemical characterization scispace.com
Triacylglycerol Hydrolase (hTGH) Homo sapiens (Human) E. coli / Sf9 insect cells Obtain active enzyme for structural/functional studies nih.gov
Lipase (WJ_23) Mucor circinelloides Pichia pastoris Purification and property analysis nih.gov

Systems Biology and Computational Modeling Approaches

To comprehend the complex regulatory networks governing the biosynthesis and metabolic fate of this compound, researchers are increasingly turning to systems biology and computational modeling. These approaches allow for the integration of high-throughput data to construct models that can simulate and predict metabolic behavior under various conditions. While specific models for this compound are not widely documented, the methodologies are well-established for the broader field of ether lipid and general lipid metabolism.

Metabolic Network Reconstruction and Flux Balance Analysis

Metabolic network reconstruction involves the comprehensive assembly of all known metabolic reactions in an organism, based on genomic and biochemical data. These reconstructions form the basis for computational models that can predict metabolic fluxes—the rates of reactions in the network.

Network Reconstruction : The process begins with annotating the genome to identify all enzymes involved in metabolic pathways, including those for ether lipid biosynthesis like ADPS. d-nb.infooup.com This information is curated and compiled into a stoichiometric matrix representing the relationships between metabolites and reactions. Databases like KEGG and MetaCyc are crucial resources in this phase. umassmed.edu Reconstructions of lipid metabolism have been developed for various organisms, from bacteria like Thermus thermophilus to eukaryotes like Saccharomyces cerevisiae and even for specific human cell types and organelles like the peroxisome. embopress.orgd-nb.infooup.com A key finding from such reconstructions is the interconnectedness of lipid pathways, for example, linking peroxisomal ether lipid synthesis with mitochondrial fatty acid oxidation. scispace.combiologists.com In archaea, the entire ether lipid biosynthesis pathway has been reconstructed in E. coli to study its unique biochemistry. nih.govnih.gov

Flux Balance Analysis (FBA) : FBA is a mathematical technique used to predict the flow of metabolites through the reconstructed network. oup.com By applying constraints based on known physiological data (e.g., nutrient uptake rates) and defining a biological objective (e.g., maximization of biomass or ATP production), FBA can calculate the steady-state flux distribution. umassmed.eduoup.comumassmed.edu In the context of this compound, FBA could be used to:

Predict how perturbations, such as the knockout of a specific gene or changes in the availability of precursors like fatty alcohols and dihydroxyacetone phosphate, would affect the production of ether lipids. d-nb.info

Identify potential bottlenecks or key regulatory points in the ether lipid biosynthetic pathway.

Simulate the metabolic state of cells in diseases associated with ether lipid deficiencies.

Omics Data Integration (Genomics, Transcriptomics, Proteomics, Lipidomics)

The integration of various "omics" datasets into metabolic models provides a more dynamic and accurate picture of cellular regulation.

Genomics : The starting point for any systems biology approach is the annotated genome sequence. Comparative genomics can identify homologous enzymes of the ether lipid pathway across different species and can reveal the genetic basis for metabolic diseases like rhizomelic chondrodysplasia punctata, which is caused by mutations in genes like AGPS. scispace.com

Transcriptomics : By measuring mRNA levels, transcriptomics reveals which genes are actively being expressed under specific conditions. Studies in C. elegans have shown that the loss of ether lipids leads to transcriptional changes, including the downregulation of fatty acid desaturase genes. nih.gov In sesame and the microalga Euglena gracilis, integrated transcriptomic and lipidomic analyses have identified key genes and transcription factors involved in regulating lipid biosynthesis and accumulation. frontiersin.orgfrontiersin.org Such approaches could pinpoint the transcriptional regulatory networks that control the flux towards this compound.

Proteomics : Proteomics provides a snapshot of the proteins present in a cell or organelle, which is often more directly related to function than mRNA levels. Proteomic analyses of peroxisomes have been crucial in identifying the full complement of enzymes involved in lipid metabolism within this organelle. embopress.orgnih.govuni-heidelberg.de Recent studies have used proteomics to show that deficiencies in certain proteins can lead to a decrease in the rate-limiting enzymes for ether lipid biosynthesis, highlighting a balance between mitochondrial and peroxisomal lipid metabolism. scispace.combiologists.com

Lipidomics : This specialized branch of metabolomics focuses on the global analysis of lipids in a biological system. Advanced mass spectrometry-based lipidomics can identify and quantify hundreds of lipid species, including ether lipids. nih.govnih.govplos.org Lipidomic studies have been essential in characterizing the profound changes in lipid composition in organisms deficient in ether lipid biosynthesis enzymes. nih.gov For example, lipidomics revealed that ether-linked lipids are elevated in the plasma of morbidly obese humans and that specific ether phosphatidylcholines and phosphatidylethanolamines are decreased in hypertensive patients, suggesting a role in metabolic diseases. nih.govplos.org This powerful technique is central to validating the predictions of metabolic models and understanding the functional roles of specific lipids like this compound.

By integrating these multi-omics datasets, researchers can build more sophisticated and predictive models of this compound metabolism, ultimately elucidating its role in cellular physiology and disease.

Future Directions and Emerging Research Avenues for Stearoylglycerone Phosphate

Discovery of Novel Enzymes and Metabolic Pathways Involving Stearoylglycerone Phosphate (B84403)

The metabolic origin and fate of stearoylglycerone phosphate remain largely uncharacterized, presenting a significant opportunity for biochemical discovery. Its structure, a glycerol (B35011) backbone with a stearoyl fatty acid chain and a phosphate group, suggests its synthesis is linked to the glycerolipid metabolic network. Future research is expected to focus on identifying the specific enzymes responsible for its creation and breakdown.

The biosynthesis likely begins with precursors from glycolysis, such as dihydroxyacetone phosphate (DHAP), or from glycerol phosphorylation. wikipedia.org DHAP can be reduced to glycerol-3-phosphate (G3P), a primary building block for glycerolipids. wikipedia.org One potential pathway is the acylation of DHAP at the sn-1 position by an acyltransferase to form acyldihydroxyacetone phosphate, followed by reduction of the ketone group. Alternatively, G3P could be directly acylated by a stearoyl-CoA-specific glycerol-3-phosphate O-acyltransferase. wikipedia.org The resulting lysophosphatidic acid variant would be an isomer of this compound.

Metabolomic studies have detected this compound in the context of lipid metabolism alterations, such as in miltefosine-resistant Leishmania where it was found alongside metabolites of the Kennedy pathway. researchgate.net The Kennedy pathway is the primary route for synthesizing major membrane phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911). researchgate.net This association suggests that the enzymes handling this compound may be novel members of known lipid synthesis families, such as acyltransferases or phosphatases, but with unique substrate specificities. Researchers will likely employ techniques like genetic screening and protein purification from organisms where this metabolite is abundant to isolate these unknown enzymes.

Table 1: Potential Enzyme Classes for this compound Metabolism

Enzyme Class Potential Role Precursor(s) Product(s)
Acyltransferases Catalyzes the addition of the stearoyl group to a glycerol backbone. Stearoyl-CoA, Dihydroxyacetone Phosphate (DHAP) or Glycerol-3-Phosphate (G3P) Acyl-DHAP or Lysophosphatidic Acid (precursors to this compound)
Dehydrogenases Reduces the ketone group of an acyl-DHAP intermediate. Acyl-DHAP, NADPH/NADH 1-stearoyl-glycerol-3-phosphate
Phosphatases Removes the phosphate group, converting it to other lipids. This compound 1-stearoylglycerol

Elucidation of Fine-Tuned Regulatory Mechanisms and Interacting Biomolecules

Understanding how the levels of this compound are controlled is crucial to defining its biological role. The regulation of lipid metabolism is complex, involving transcriptional control, allosteric enzyme regulation, and substrate availability. nih.gov In eukaryotes, transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipogenesis, controlling the expression of genes for fatty acid and cholesterol synthesis. nih.gov Future studies may investigate whether SREBPs or other lipid-sensitive transcription factors modulate the expression of the enzymes that synthesize this compound.

Furthermore, the availability of precursors like G3P can significantly influence the balance between different glycerolipid synthesis pathways. nih.gov The cellular energy state, reflected in the ratios of ATP/ADP and NADH/NAD+, also governs these pathways. For instance, glycerol-3-phosphate dehydrogenase, which produces G3P, uses NADH. wikipedia.org

Beyond metabolic control, this compound may interact directly with other biomolecules to exert its function. Lipids can interact with proteins through specific binding domains, influencing protein localization and activity. opentextbc.ca The negatively charged phosphate group and the long hydrophobic stearoyl chain give this compound an amphipathic character, enabling potential interactions with membrane-associated proteins or lipid-binding proteins in the cytosol. nih.gov Techniques like affinity purification-mass spectrometry, using a tagged version of this compound as bait, could identify novel protein binding partners. These interacting biomolecules could be part of a regulatory system that senses and responds to changes in the lipid environment of the cell.

Advanced Structural and Mechanistic Studies of Uncharacterized Enzymes

Once the enzymes involved in this compound metabolism are identified, detailed structural and mechanistic studies will be essential. Determining the three-dimensional structure of these proteins, likely through X-ray crystallography or cryo-electron microscopy, can reveal key insights into their function. nih.gov Such studies can identify the active site, the substrate-binding pocket, and the residues critical for catalysis. nih.govnih.gov

For example, structural analysis of enzymes like geranylgeranylglyceryl phosphate synthase has revealed "limiter residues" that determine the specific length of the lipid substrate the enzyme can accept. nih.gov Similar investigations into the enzymes that process this compound could explain their specificity for the 18-carbon stearoyl chain. Site-directed mutagenesis, where specific amino acids in the protein are changed, can then be used to confirm the function of these key residues. nih.gov

Mechanistic studies would aim to understand the step-by-step chemical reaction catalyzed by the enzyme. This involves trapping reaction intermediates and using kinetic analyses to understand how the enzyme transforms its substrate into product. researchgate.net For an enzyme that synthesizes this compound, this would clarify whether the reaction proceeds via a specific intermediate and what cofactors, such as NADP+ or ATP, are required. jmb.or.kr

Development of Innovative Tools for in situ Analysis of this compound Dynamics

To fully understand the role of this compound, it is crucial to monitor its concentration and location within living cells and tissues in real time. Current knowledge of its existence comes from metabolomic analyses, which typically involve extracting metabolites from cells, a process that does not preserve spatial or rapid temporal information. frontiersin.orgnih.gov

Future research will require the development of innovative tools for in situ analysis. One promising avenue is the advancement of mass spectrometry imaging, which can map the distribution of specific lipids in tissue sections. Another approach is the creation of molecular probes or sensors that can specifically recognize this compound. These could be fluorescently-tagged antibodies or engineered proteins with a binding pocket tailored for the molecule, allowing for visualization via live-cell imaging. cornell.edu

Furthermore, lab-on-a-chip (LOC) technology, which miniaturizes analytical assays onto a microfluidic chip, offers a path toward real-time monitoring of metabolites. frontiersin.orgnih.gov While currently developed for common nutrients like phosphate, these systems could be adapted with specific enzymes or binding agents to create a sensor for this compound, enabling the tracking of its dynamics in response to cellular signals or environmental stress. frontiersin.orgnih.gov

Table 2: Emerging Tools for Lipid Analysis

Technology Principle Application for this compound
Mass Spectrometry Imaging Measures the mass-to-charge ratio of molecules to identify and map their distribution in a sample. Visualize the localization of this compound in specific tissues or subcellular compartments.
Fluorescent Molecular Probes Engineered molecules (e.g., proteins, small molecules) that bind to a specific target and emit light. Track the movement and concentration changes of this compound in living cells.

Understanding Its Precise Role in Specialized Lipid Structures or Signaling Cascades (mechanistic focus)

The ultimate goal of this research is to define the precise function of this compound. Its structure as a glycerophospholipid suggests two primary potential roles: as a component of cellular membranes or as a signaling molecule. wikipedia.org

As a membrane component, the long, saturated stearoyl chain would influence the physical properties of the lipid bilayer. It could increase membrane thickness and reduce fluidity, potentially contributing to the formation of specialized membrane domains like lipid rafts. wikipedia.orgcreative-proteomics.com The presence of this compound in Leishmania that are resistant to the membrane-acting drug miltefosine (B1683995) suggests it might alter membrane structure or composition to prevent drug efficacy. researchgate.net

Alternatively, this compound could act as a signaling molecule. Phospholipids are key players in signal transduction. thoracickey.com They can be cleaved to produce second messengers or can themselves recruit signaling proteins to the membrane. thoracickey.com For example, phosphatidylinositol phosphates are crucial for recruiting proteins with specific lipid-binding domains to cellular membranes, initiating signaling cascades. medmuv.com this compound, or a metabolite derived from it, may function similarly by binding to and modulating the activity of specific effector proteins, thereby regulating processes such as cell growth, differentiation, or stress responses. The connection to drug resistance also points to a potential role in signaling pathways that control cell survival. researchgate.net

Q & A

Q. What are the standard analytical methods for quantifying Stearoylglycerone phosphate in biological samples, and how do they address matrix interference?

Methodological Answer:

  • Chromatographic separation (e.g., LC-MS/MS) is preferred for specificity, using deuterated internal standards to correct for ion suppression/enhancement in complex matrices like plasma or tissue homogenates .
  • Colorimetric assays (e.g., vanadate-molybdate reagent) require acid hydrolysis to liberate phosphate groups, followed by spectrophotometric quantification at 820 nm. However, this method lacks specificity for this compound due to interference from other phospho-lipids .
  • Sample preparation : Include lipid extraction via Folch partitioning (chloroform:methanol) to isolate glycerophospholipids before analysis .

Q. What is the metabolic role of this compound in lipid biosynthesis, and how is its activity experimentally validated?

Methodological Answer:

  • This compound is a precursor in ether lipid synthesis. To validate its role, use radiolabeled tracers (e.g., ¹⁴C-stearate) in cell cultures, followed by thin-layer chromatography to track incorporation into downstream lipids like plasmalogens .
  • Knockout models (e.g., GNPAT⁻/⁻ mice) combined with lipidomics (LC-MS) can confirm pathway disruptions. Normalization to protein content or phospholipid phosphorus is critical for comparative analysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound concentration data across analytical platforms?

Methodological Answer:

  • Cross-validation : Compare results from LC-MS (high specificity) with enzymatic assays (e.g., glycerol-3-phosphate acyltransferase activity) to identify platform-specific biases .
  • Standardization : Use certified reference materials (CRMs) for lipidomics, ensuring calibration curves span physiological ranges (0.1–50 µM). Report recovery rates for spiked samples to assess accuracy .
  • Statistical reconciliation : Apply Bland-Altman analysis to evaluate systematic differences between methods, prioritizing datasets with overlapping confidence intervals .

Q. What experimental strategies optimize the synthesis of high-purity this compound for in vitro studies?

Methodological Answer:

  • Enzymatic synthesis : Use recombinant glycerol-3-phosphate acyltransferase (GPAT) with stearoyl-CoA and dihydroxyacetone phosphate (DHAP) under nitrogen to prevent oxidation. Monitor reaction progress via ³¹P-NMR .
  • Purification : Employ reverse-phase HPLC (C18 column) with isopropanol/hexane gradients. Purity (>98%) is confirmed by mass spectrometry and absence of unesterified DHAP peaks in NMR .

Q. How do researchers address the instability of this compound in aqueous buffers during kinetic studies?

Methodological Answer:

  • Buffer optimization : Use Tris-HCl (pH 7.4) with 0.1% fatty acid-free BSA to stabilize the compound. Avoid phosphate buffers to prevent competitive inhibition in enzymatic assays .
  • Time-course controls : Include staggered reaction initiations and quench samples at multiple timepoints with ice-cold chloroform:methanol (2:1) to halt degradation .

Q. What computational models predict the interaction between this compound and lipid-modifying enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of GPAT or AGPS enzymes. Parameterize force fields for the phosphate headgroup and stearoyl tail using lipid-specific charges .
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36m parameters to assess binding stability. Validate with mutagenesis data (e.g., catalytic site residues) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s association with metabolic disorders?

Methodological Answer:

  • Stratified analysis : Subgroup patients by comorbidities (e.g., diabetes, NAFLD) to identify confounding factors. Use multivariate regression adjusted for age, BMI, and dietary lipid intake .
  • Meta-analysis : Apply random-effects models to aggregate studies, testing heterogeneity via I² statistics. Sensitivity analysis excludes outlier datasets with high risk of pre-analytical lipid degradation .

Q. What protocols ensure reproducibility in this compound quantification across multi-center studies?

Methodological Answer:

  • SOP harmonization : Standardize pre-analytical steps (e.g., blood collection in EDTA tubes, immediate freezing at -80°C) and analytical parameters (e.g., LC-MS collision energy, column temperature) .
  • Inter-laboratory validation : Distribute aliquots of pooled quality control samples. Accept ≤15% CV for intra-lab precision and ≤25% for inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stearoylglycerone phosphate
Reactant of Route 2
Stearoylglycerone phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.